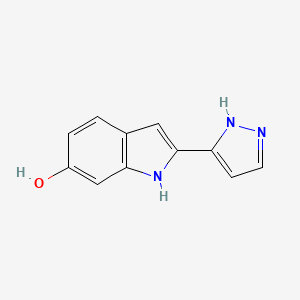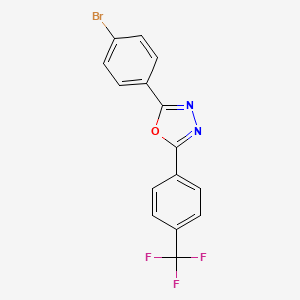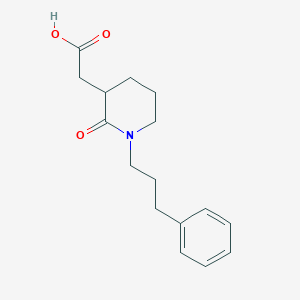![molecular formula C24H12F6 B14213445 Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- CAS No. 823226-92-2](/img/structure/B14213445.png)
Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- is a compound characterized by the presence of two trifluoromethylphenyl groups attached to a benzene ring through ethynyl linkages. This compound is notable for its unique structural features and the presence of trifluoromethyl groups, which impart distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- typically involves the coupling of 1,2-dibromo-benzene with 4-(trifluoromethyl)phenylacetylene using a palladium-catalyzed Sonogashira coupling reaction. The reaction conditions generally include the use of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interactions with biological molecules. The ethynyl linkages provide rigidity and planarity to the molecule, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(trifluoromethyl)benzene
- 1-Ethynyl-4-(trifluoromethyl)benzene
- 1,3-Bis(trifluoromethyl)benzene
Uniqueness
Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- is unique due to the presence of two trifluoromethylphenyl groups attached through ethynyl linkages, which impart distinct electronic and steric properties. This structural arrangement enhances its stability and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
823226-92-2 |
|---|---|
Formule moléculaire |
C24H12F6 |
Poids moléculaire |
414.3 g/mol |
Nom IUPAC |
1,2-bis[2-[4-(trifluoromethyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C24H12F6/c25-23(26,27)21-13-7-17(8-14-21)5-11-19-3-1-2-4-20(19)12-6-18-9-15-22(16-10-18)24(28,29)30/h1-4,7-10,13-16H |
Clé InChI |
OABTVNFCLSHDDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)C(F)(F)F)C#CC3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14213371.png)


![1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one](/img/structure/B14213386.png)


![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14213403.png)
![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)
![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)
![Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl-](/img/structure/B14213453.png)

![2-[(2-Methyl-4-phenylbutan-2-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14213466.png)
